Thiomyristoyl

Übersicht

Beschreibung

Thiomyristoyl ist eine Verbindung, die in der wissenschaftlichen Gemeinschaft aufgrund ihrer starken inhibitorischen Wirkung auf bestimmte Enzyme, insbesondere Sirtuine, großes Interesse geweckt hat. Sirtuine sind eine Familie von NAD±-abhängigen Deacylasen, die an verschiedenen biologischen Prozessen beteiligt sind, darunter Alterung, Stoffwechsel und Krebs. This compound ist bekannt für seine Fähigkeit, SIRT2 und SIRT6 zu hemmen, was es zu einem wertvollen Werkzeug in der biochemischen Forschung und für potenzielle therapeutische Anwendungen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound-Verbindungen beinhaltet typischerweise die Herstellung eines Thiomyristoyllysin-Derivats. Eine gängige Methode umfasst die Verwendung von Fmoc-Lys(this compound)-OH als Baustein. Das Endprodukt wird durch Festphasenpeptidsynthese erhalten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz große Peptidsynthesetechniken umfassen. Diese Methoden würden wahrscheinlich automatisierte Peptidsynthesizer und Hochleistungsflüssigchromatographie (HPLC) zur Reinigung umfassen .

Wissenschaftliche Forschungsanwendungen

Thiomyristoyl hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Deacylierungsaktivität von Sirtuinen zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von Sirtuinen in zellulären Prozessen wie Alterung und Stoffwechsel.

Industrie: Könnte bei der Entwicklung neuer Medikamente eingesetzt werden, die auf Sirtuine abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Deacylierungsaktivität von Sirtuinen hemmt. Die Verbindung bindet an die aktive Stelle des Enzyms und verhindert so die Entfernung von Acylgruppen von Lysinresten. Diese Hemmung beeinflusst verschiedene zelluläre Prozesse, die von Sirtuinen reguliert werden, darunter Genexpression, DNA-Reparatur und Stoffwechsel .

Wirkmechanismus

Target of Action

Thiomyristoyl is a potent and specific inhibitor of the Sirtuin family of proteins, particularly SIRT2 . Sirtuins are a class of enzymes that possess Nicotinamide Adenine Dinucleotide (NAD+)-dependent protein lysine deacetylase activity . They play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions, such as cancer, metabolic disorders, and also cardiovascular and neurodegenerative diseases .

Mode of Action

This compound interacts with its target, SIRT2, by binding to a large hydrophobic pocket that can accommodate the myristoyl group . This interaction inhibits the deacetylase activity of SIRT2, leading to an increase in the acetylation of its substrate proteins . The replacement of the acetyl group with a this compound group forms a covalent and stable 1’-S-alkylimidate intermediate in the deacetylation reaction .

Biochemical Pathways

The inhibition of SIRT2 by this compound affects various biochemical pathways. Sirtuins regulate a variety of biological pathways, including gene silencing, DNA repair, chromosomal stability, and longevity . The inhibition of SIRT2 leads to changes in these pathways, affecting the physiological functions of the cell .

Pharmacokinetics

This compound peptides have been shown to be cell-permeable , suggesting that they can readily cross cell membranes to reach their target, SIRT2.

Result of Action

The inhibition of SIRT2 by this compound leads to various molecular and cellular effects. For instance, SIRT2 inhibition promotes c-Myc ubiquitination and degradation . This suggests that this compound could potentially be used to target certain c-Myc-driven cancers . Moreover, SIRT2 inhibition has been shown to induce cellular senescence and impair cell migration .

Action Environment

For instance, lifestyle factors such as smoking, body mass index, and iodine intake can influence sirtuin activity . Additionally, environmental pollutants can also disrupt sirtuin function . Therefore, it is plausible that similar factors could influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Thiomyristoyl interacts with a variety of enzymes and proteins, most notably SIRT2. It inhibits acetyl-H3K9 peptide and NAD binding to SIRT2 and promotes c-Myc degradation in a dose-dependent manner .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It exhibits selective cytotoxicity with IC 50 values ranging from 8.4-36.8 and >50 μM for cancerous and non-cancerous cell lines, respectively . It decreases α-tubulin acetylation, a marker of SIRT2 activity, in a dose-dependent manner in MDA-MB-231 breast cancer cells while having no effect on the SIRT1 target p53 .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits acetyl-H3K9 peptide and NAD binding to SIRT2 and promotes c-Myc degradation in a dose-dependent manner .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits selective cytotoxicity in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Intratumor administration of this compound decreases tumor volume and increases areas of necrosis in an MDA-MB-231 mouse breast cancer xenograft model .

Metabolic Pathways

This compound is involved in the metabolic pathways of SIRT2, a histone deacetylase

Transport and Distribution

It is known that this compound is a potent and selective inhibitor of SIRT2 .

Subcellular Localization

It is known that this compound is a potent and selective inhibitor of SIRT2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiomyristoyl compounds typically involves the preparation of a this compound lysine derivative One common method includes the use of Fmoc-Lys(this compound)-OH as a building blockThe final product is obtained through solid-phase peptide synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale peptide synthesis techniques. These methods would likely include automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Thiomyristoyl unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Deacylierung: This compound-Verbindungen sind dafür bekannt, die Deacylierungsaktivität von Sirtuinen, insbesondere SIRT2 und SIRT6, zu hemmen.

Häufige Reagenzien und Bedingungen

Lawessons Reagenz:

Fmoc-Schutz: Häufig in der Peptidsynthese verwendet, um Aminogruppen zu schützen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, umfassen deacylierte Peptide und Myristinsäure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thioacetamid-basierte Verbindungen: Diese Verbindungen hemmen auch Sirtuine, sind aber weniger potent als Thiomyristoyl.

AGK2: Ein selektiver SIRT2-Inhibitor mit unterschiedlichen Strukturmerkmalen.

SirReal2: Ein weiterer SIRT2-Inhibitor mit unterschiedlichen Bindungseigenschaften.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner starken hydrophoben Wechselwirkungen mit der aktiven Stelle des Enzyms, was es zu einem hochpotenten Inhibitor macht. Seine Fähigkeit, sowohl SIRT2 als auch SIRT6 zu hemmen, unterscheidet es von anderen Sirtuin-Inhibitoren .

Eigenschaften

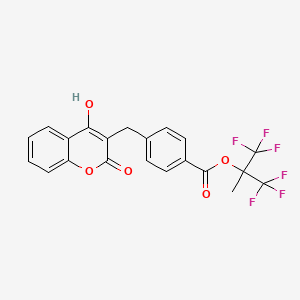

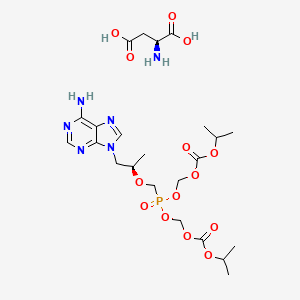

IUPAC Name |

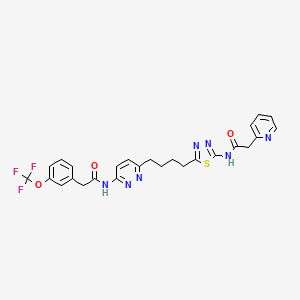

benzyl N-[(2S)-1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQGLLUJIVNREL-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of Thiomyristoyl and how does this interaction affect cellular processes?

A1: this compound acts as a potent and cell-permeable inhibitor of Sirtuin 2 (SIRT2) [, , , , , ]. SIRT2 is a member of the sirtuin family of nicotinamide adenine dinucleotide-dependent protein lysine deacylases, involved in various cellular processes like gene expression, metabolism, and aging. By inhibiting SIRT2, this compound has been shown to:

- Block Th17 cell differentiation: this compound disrupts the STAT3/IL-6 signaling pathway, leading to decreased production of IL-17A and a lower percentage of Th17 cells [, ]. This effect is linked to its ability to ameliorate colitis in mouse models.

- Promote K-Ras4a lysine fatty-acylation: While SIRT2 typically removes fatty acyl groups from K-Ras4a, this compound inhibits this demyristoylation activity, leading to increased K-Ras4a lysine fatty-acylation [].

- Induce cell cycle arrest and apoptosis: Inhibition of SIRT2 by this compound has been linked to decreased cell growth, inhibited clonogenic potential, and ultimately cell death in certain cancer cells [, ].

Q2: How does the structure of this compound contribute to its activity and selectivity towards SIRT2?

A2: While the provided abstracts don't offer detailed structural data on this compound itself, research suggests it acts as a substrate mimic for SIRT2 [, ]. The this compound group likely occupies the enzyme's active site, preventing the binding and deacylation of its natural substrates.

Q3: What in vitro and in vivo models have been used to investigate the efficacy of this compound?

A3: Researchers have employed various models to study this compound's effects:

- In vitro: this compound's impact on Th17 cell differentiation has been assessed using human peripheral blood mononuclear cells (PBMCs) differentiated in vitro []. Additionally, its effects on cell proliferation, clonogenicity, and apoptosis have been studied in various cancer cell lines [, ].

- In vivo: this compound's therapeutic potential in colitis has been investigated using a dextran sulphate sodium salt (DSS)-induced colitis mouse model [, ]. It has also shown promising results in an orthotopic xenograft model of atypical teratoid rhabdoid tumor (ATRT) [].

Q4: What are the limitations of this compound and what strategies are being explored to overcome them?

A4: One major limitation of this compound is its low aqueous solubility, which can hinder its bioavailability and clinical application []. To address this, researchers have developed a glucose-conjugated this compound analog with improved solubility []. This analog, though not cell permeable itself, allowed for the crystallization and structural analysis of the SIRT2-inhibitor complex, paving the way for structure-based drug design.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

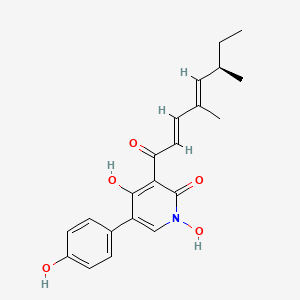

![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)